Dual-Species DNA2 Nuclease Inhibition: Yeast and Human Enzyme IC₅₀ Comparison
6-Amino-7-bromo-5,8-dihydroquinoline-5,8-dione (NSC 105808) inhibits both yeast Dna2 and human DNA2 nuclease activities with comparable low-micromolar potency. The compound was identified from a high-throughput biochemical screen and represents one of only a handful of reported DNA2 inhibitors . Unlike unsubstituted quinoline-5,8-dione (CAS 10470-83-4), which lacks reported DNA2 activity and functions primarily as a generic redox cycler, NSC 105808 demonstrates target-specific inhibition relevant to synthetic lethality strategies in replication-stressed cancer cells [1].
| Evidence Dimension | DNA2 nuclease inhibition IC₅₀ |
|---|---|
| Target Compound Data | yeast Dna2 IC₅₀ = 2.0 μM; human DNA2 IC₅₀ = 1.49 μM |
| Comparator Or Baseline | Unsubstituted quinoline-5,8-dione (CAS 10470-83-4): no reported DNA2 inhibition; functions as generic redox-active quinone |
| Quantified Difference | Target compound shows specific DNA2 inhibition; comparator shows no measurable DNA2 activity |
| Conditions | In vitro biochemical assay using purified recombinant yeast Dna2 and human DNA2 enzymes |
Why This Matters
This compound provides a validated chemical probe for DNA2-dependent phenotypes; unsubstituted quinoline-5,8-dione cannot substitute in DNA repair pathway studies.
- [1] Kumar S, Peng X, Daley JM, et al. Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells. bioRxiv 2017; doi:10.1101/107383. View Source
